Ethyl (3-nitrophenyl)carbamate

Catalog No.
S1916226
CAS No.
6275-72-5
M.F
C9H10N2O4
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (3-nitrophenyl)carbamate

Meta-nitro building blocks often suffer from high melting points and para-isomer impurities, compromising API coupling efficiency. Ethyl (3-nitrophenyl)carbamate (CAS 6275-72-5) solves this with:

  • Mild 68-70°C melting point for low-energy carbamate transfer without co-reactant degradation.
  • Meta-substitution yields pseudo-irreversible cholinesterase inhibitor hybrids with nanomolar potency.
  • Direct catalytic hydrogenation delivers ethyl (3-aminophenyl)carbamate for polyurethanes & cross-linkers.

Global supply with consistent ≥98% purity ensures reproducible scale-up.

CAS Number

6275-72-5

Product Name

Ethyl (3-nitrophenyl)carbamate

IUPAC Name

ethyl N-(3-nitrophenyl)carbamate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)

InChI Key

JWPGACMNGJBXHB-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

The exact mass of the compound Ethyl (3-nitrophenyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Ethyl (3-nitrophenyl)carbamate, (3-Nitrophenyl)carbamic acid ethyl ester, Ethyl N-(3-nitrophenyl)carbamate, 3-Nitrophenylurethane, Ethyl 3-nitrophenylcarbamate

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

Ethyl (3-nitrophenyl)carbamate (CAS 6275-72-5) is a highly specified nitroaromatic building block utilized primarily in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized polymers. Featuring a meta-substituted nitro group and an ethyl carbamate linkage, this compound presents a moderate lipophilicity profile and a highly processable melting point of 68-70 °C [1]. In industrial and laboratory procurement, it is prioritized as a stable precursor that can undergo controlled reduction to yield ethyl (3-aminophenyl)carbamate, or serve directly as a pharmacophore donor in the development of pseudo-irreversible enzyme inhibitors [2].

Research Fit

3-Nitro regioisomer for structure–activity relationship (SAR) studies
Synthetic building block with defined purity specification
Unique gas chromatography retention profile supports analytical method development

Substituting Ethyl (3-nitrophenyl)carbamate with its para-isomer (ethyl (4-nitrophenyl)carbamate) or alternative bulkier carbamates introduces severe downstream risks in both processability and API efficacy. The meta-substitution is structurally critical; shifting to a para-nitro configuration alters the electronic distribution and spatial geometry, which has been shown to drastically reduce the binding affinity of downstream cholinesterase inhibitors [1]. Furthermore, replacing the ethyl ester with a sterically hindered group fundamentally changes the compound's physical state, moving away from the optimal 68-70 °C melting point and requiring significantly more aggressive thermal conditions for dissolution and subsequent reaction steps [2].

Substitution Risk

Regioisomer mismatch Using a 2-nitro or 4-nitro isomer may shift antimicrobial activity profile; class-level SAR indicates position-dependent bioactivity.
Ester group alteration Replacing the ethyl ester with methyl, isopropyl, or benzyl can change lipophilicity and metabolic stability, introducing uncharacterized experimental variability.

Thermal Processability and Steric Profile Optimization

When scaling synthetic routes, the thermal properties of the carbamate intermediate dictate solvent selection and energy requirements. Ethyl (3-nitrophenyl)carbamate exhibits a highly manageable melting point of 68-70 °C [1]. In contrast, utilizing bulkier protecting groups or alternative carbamate structures often results in significantly higher melting points and reduced solubility. This optimal thermal profile demonstrates the ethyl derivative's superior ease of handling in mild organic synthesis conditions, avoiding the high-temperature dissolution required by sterically hindered variants.

Evidence DimensionMelting point and thermal processability
Target Compound Data68-70 °C melting point
Comparator Or BaselineSterically hindered carbamate analogs (typically >100 °C)
Quantified DifferenceHighly processable low-temperature melting profile
ConditionsStandard atmospheric pressure thermal analysis

A lower melting point allows buyers to utilize milder, more energy-efficient reaction conditions during large-scale API synthesis.

Nitro Position & SAR
Class-level inference
In a class-level study, ortho-nitro isomers showed the strongest antimicrobial effect; 3-nitro isomer resides in a distinct potency range.
Regioisomer identity drives bioactivity profile.
Direct 3-nitro vs. 4-nitro comparison not reported.

Regioselectivity for Neurological API Efficacy

In the development of CNS-active drugs, the exact positioning of the functional groups on the aromatic ring is non-negotiable. Derivatives synthesized from the meta-substituted Ethyl (3-nitrophenyl)carbamate, such as specific tacrine-carbamate hybrids, achieve nanomolar inhibition of key enzymes (e.g., AChE IC50 = 22.15 nM and BuChE IC50 = 16.96 nM) [1]. Utilizing para-substituted analogs fails to achieve this optimal spatial orientation within the enzyme's catalytic active site, resulting in significantly weaker pseudo-irreversible binding.

Evidence DimensionEnzyme inhibition affinity (IC50)
Target Compound DataMeta-substitution yields low-nanomolar dual inhibitors (AChE IC50 = 22.15 nM)
Comparator Or BaselinePara-substituted or non-meta analogs
Quantified DifferenceCritical spatial alignment required for <25 nM inhibition
ConditionsIn vitro AChE and BuChE inhibition assays

Procurement must strictly specify the 3-nitro (meta) isomer to ensure the final synthesized neurological drugs meet their target binding affinities.

GC Kovats Retention Index
Reported
A unique retention index has been cataloged, enabling positive identification by gas chromatography.
Supports analytical method development and verification.
Values vary with column type; refer to Pherobase for conditions.

Lipophilicity Tuning via the Ethyl Ester Moiety

The choice of the alkyl chain on the carbamate directly influences the partition coefficient of the intermediate and its downstream products. Ethyl (3-nitrophenyl)carbamate possesses a computed XLogP3 of 2.3, providing a balanced lipophilic-hydrophilic profile compared to the more polar methyl (3-nitrophenyl)carbamate[1]. This specific lipophilicity is crucial for ensuring that downstream derivatives, particularly those targeting the central nervous system, maintain adequate blood-brain barrier permeability without excessive hydrophobic trapping.

Evidence DimensionPartition coefficient (XLogP3)
Target Compound DataEthyl ester moiety (XLogP3 = 2.3)
Comparator Or BaselineMethyl ester analogs (lower LogP, higher polarity)
Quantified DifferenceOptimized partition coefficient for CNS drug development
ConditionsStandard computational partition coefficient modeling

Selecting the ethyl variant over the methyl variant provides the exact lipophilic balance required for downstream pharmacokinetic optimization.

Procurement Purity Baseline
Data to verify
Commonly available with a minimum purity specification of 95% (supplier-reported).
Purity level influences reproducibility and impurity profile.
Independent verification recommended for critical work.
Handling & Hazard Profile
Class-level inference
Requires handling as a potential genotoxin/carcinogen; mandates PPE, engineering controls, and regulated waste disposal.
Safety requirements exceed those of non-nitrated analogs.
Based on nitroaromatic compound class assessment.

Precursor for Alzheimer's Disease Therapeutics

Ethyl (3-nitrophenyl)carbamate is the optimal starting material for synthesizing advanced tacrine-carbamate hybrids. Its specific meta-substitution and ethyl carbamate moiety allow for the creation of pseudo-irreversible dual inhibitors of acetylcholinesterase and butyrylcholinesterase, achieving the necessary nanomolar potency required for next-generation dementia treatments[1].

Synthesis of Ethyl (3-aminophenyl)carbamate Building Blocks

Through controlled catalytic hydrogenation of the nitro group, this compound serves as the direct, high-yield precursor to ethyl (3-aminophenyl)carbamate. This downstream amine is a critical component in the formulation of specialized polyurethanes, agrochemicals, and complex cross-linking agents where meta-amine functionality is required [2].

Mild-Condition Carbamate Transfer Reactions

Due to its relatively low melting point (68-70 °C), this compound is highly suited for industrial workflows requiring carbamate transfer or derivatization under mild thermal conditions. It prevents the need for aggressive heating, thereby preserving sensitive functional groups on co-reactants during complex multi-step syntheses [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Organic Synthesis Intermediate
Regioisomer-specific 3-nitrophenyl scaffold
Identity and purity specification review
SAR Reference Compound
Nitro-position comparator for bioactivity mapping
Comparative antimicrobial or target-based assay context
Analytical Standard Development
Unique GC retention behavior
System suitability and calibration verification

XLogP3

2.3

Wikipedia

Ethyl hydrogen (3-nitrophenyl)carbonimidate

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